![molecular formula C15H9NO4S B14655062 3-{[(4-Nitrophenyl)sulfanyl]methylidene}-2-benzofuran-1(3H)-one CAS No. 40202-08-2](/img/structure/B14655062.png)
3-{[(4-Nitrophenyl)sulfanyl]methylidene}-2-benzofuran-1(3H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-{[(4-Nitrophenyl)sulfanyl]methylidene}-2-benzofuran-1(3H)-one is an organic compound characterized by a benzofuranone core structure with a nitrophenyl sulfanyl substituent
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[(4-Nitrophenyl)sulfanyl]methylidene}-2-benzofuran-1(3H)-one typically involves the reaction of 4-nitrothiophenol with a benzofuranone derivative under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and a solvent like dimethyl sulfoxide (DMSO) or ethanol. The reaction mixture is heated to a temperature range of 60-80°C for several hours to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the compound in high purity .
Análisis De Reacciones Químicas
Types of Reactions
3-{[(4-Nitrophenyl)sulfanyl]methylidene}-2-benzofuran-1(3H)-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to convert the nitro group to an amino group.
Substitution: The compound can undergo nucleophilic substitution reactions where the nitrophenyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in solvents like ethanol or tetrahydrofuran (THF) under inert atmosphere.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amino derivatives
Substitution: Substituted benzofuranone derivatives
Aplicaciones Científicas De Investigación
3-{[(4-Nitrophenyl)sulfanyl]methylidene}-2-benzofuran-1(3H)-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an antimicrobial agent due to its ability to inhibit bacterial growth.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and chemical sensors.
Mecanismo De Acción
The mechanism of action of 3-{[(4-Nitrophenyl)sulfanyl]methylidene}-2-benzofuran-1(3H)-one involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes. The compound’s anti-inflammatory effects are linked to its inhibition of pro-inflammatory cytokines and signaling pathways .
Comparación Con Compuestos Similares
Similar Compounds
- 3-{[(4-Methylphenyl)sulfanyl]methylidene}-2-benzofuran-1(3H)-one
- 3-{[(4-Methoxyphenyl)sulfanyl]methylidene}-2-benzofuran-1(3H)-one
- 3-{[(4-Bromophenyl)sulfanyl]methylidene}-2-benzofuran-1(3H)-one
Uniqueness
Compared to similar compounds, 3-{[(4-Nitrophenyl)sulfanyl]methylidene}-2-benzofuran-1(3H)-one is unique due to the presence of the nitro group, which imparts distinct electronic and steric properties. This makes it particularly effective in certain chemical reactions and enhances its biological activity .
Propiedades
Número CAS |
40202-08-2 |
|---|---|
Fórmula molecular |
C15H9NO4S |
Peso molecular |
299.3 g/mol |
Nombre IUPAC |
3-[(4-nitrophenyl)sulfanylmethylidene]-2-benzofuran-1-one |
InChI |
InChI=1S/C15H9NO4S/c17-15-13-4-2-1-3-12(13)14(20-15)9-21-11-7-5-10(6-8-11)16(18)19/h1-9H |
Clave InChI |
KIPQYINHWSTKDW-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C(=CSC3=CC=C(C=C3)[N+](=O)[O-])OC2=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


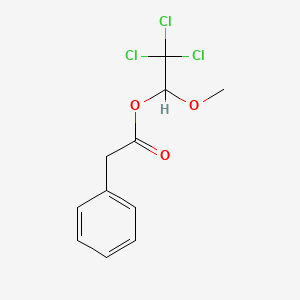

![6-Acetyl-8-oxa-6-azabicyclo[3.2.1]octan-7-one](/img/structure/B14655004.png)
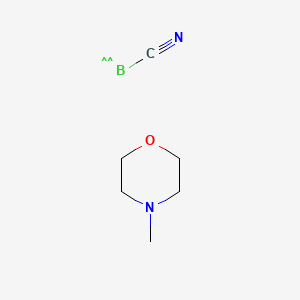
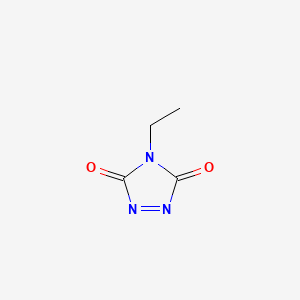


![4-[2-(4-Phenyl-1,3-thiazol-2-yl)hydrazinyl]cyclohexa-3,5-diene-1,2-dione](/img/structure/B14655036.png)

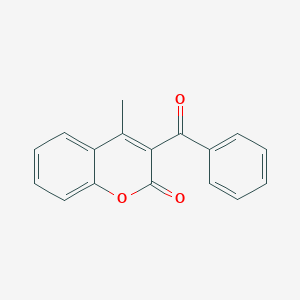
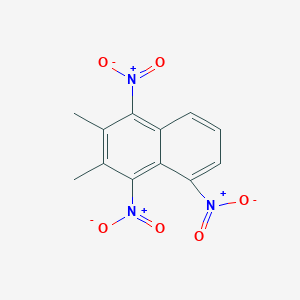
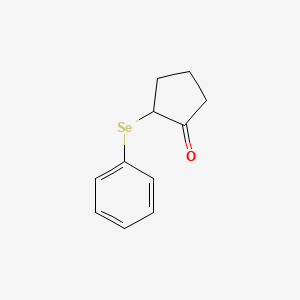
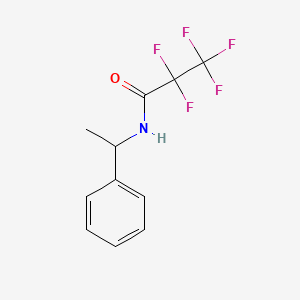
![4-Ethyl-1-methyl-2,4-dihydro-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B14655073.png)
